N-cyclopentyl-4-(propan-2-yl)benzamide

Description

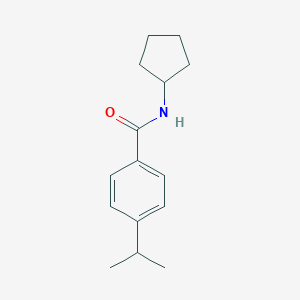

N-Cyclopentyl-4-(propan-2-yl)benzamide is a benzamide derivative featuring a cyclopentylamine moiety attached to the benzamide core, with an isopropyl group at the para position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications that enhance biological activity. Its molecular weight is approximately 273.37 g/mol (calculated from C₁₇H₂₃NO), and its lipophilic nature (logP ~3.2) makes it suitable for membrane permeability in biological systems.

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

N-cyclopentyl-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C15H21NO/c1-11(2)12-7-9-13(10-8-12)15(17)16-14-5-3-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,16,17) |

InChI Key |

XRTRHSJCOMSPSA-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2CCCC2 |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-cyclopentyl-4-(propan-2-yl)benzamide can be contextualized by comparing it to related benzamide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., bromo, nitro) in compounds like 4-bromo-N-(2-nitrophenyl)benzamide may enhance crystallinity and stability but reduce solubility compared to the target compound .

- The trifluoromethyl-oxadiazole group in compound improves metabolic stability and binding affinity due to fluorine’s electronegativity, a feature absent in the target compound.

The benzyl group in introduces aromaticity, which may alter π-π stacking interactions in biological targets compared to the aliphatic cyclopentyl group.

Solubility and Polar Modifications :

- Alkoxy groups (e.g., methoxy, isopropyloxy) enhance aqueous solubility but may reduce blood-brain barrier permeability. The target compound’s isopropyl group balances lipophilicity and moderate solubility.

Biological Activity :

- The target compound’s anti-migratory activity (via DNAJA1/p53 pathways) is unique among the compared derivatives, which are primarily structural analogs or intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.